

# (S)-Crizotinib MTH1 binding affinity validation

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## Compound Focus: (S)-Crizotinib

CAS No.: 1374356-45-2

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## Quantitative Binding and Inhibitory Data

The table below summarizes key experimental data that validates **(S)-crizotinib** as a potent and selective inhibitor of MTH1.

Parameter	(S)-Crizotinib	(R)-Crizotinib	Experimental Context / Notes
MTH1 Inhibition (IC <sub>50</sub> )	72 nM [1] [2] [3]	1,375 nM [1] [2] [3]	Direct enzymatic activity assay. Demonstrates ~20x higher potency of the (S)-enantiomer [1] [2].
Binding Affinity (Kd)	~160 nM [4]	~2,560 nM [4]	Measured by Isothermal Titration Calorimetry (ITC). Shows a 16-fold higher affinity for MTH1 [4].
Cellular Target Engagement	Yes [4]	No [4]	Cellular Thermal Shift Assay (CETSA) in BJ-KRASV12 cells; (S)-enantiomer stabilizes MTH1 [4].
Kinase Inhibition (ALK, MET, ROS1)	Considerably less potent [4]	Potent inhibitor [4]	(S)-crizotinib shows high selectivity for MTH1 over the primary kinase targets of (R)-crizotinib [4].

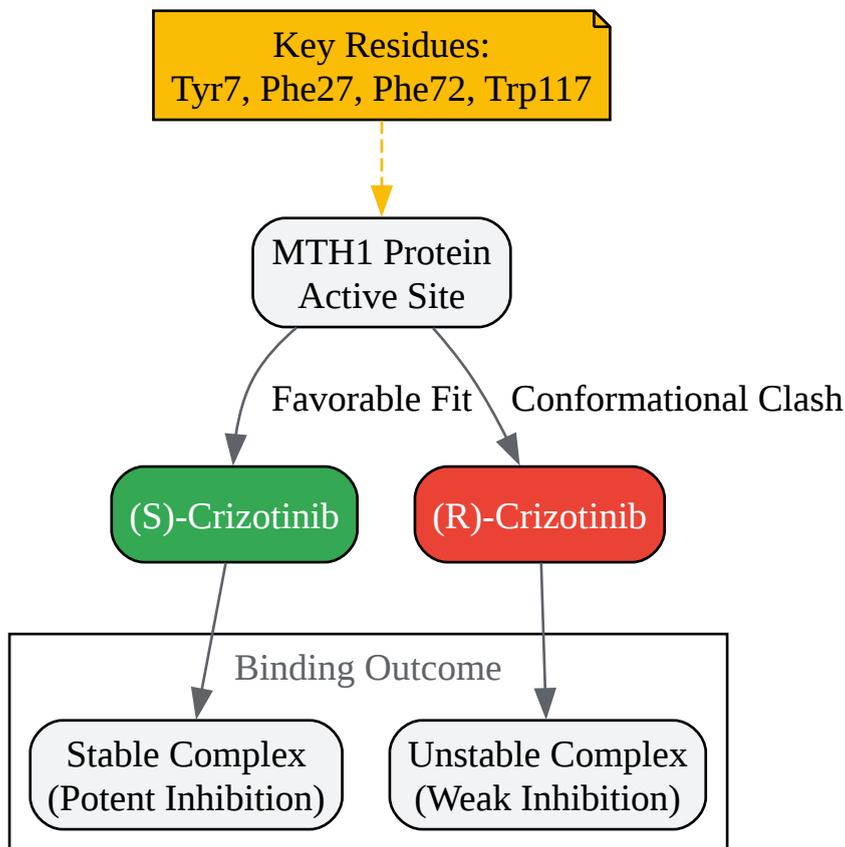
## Detailed Experimental Protocols

The validation of **(S)-crizotinib**'s interaction with MTH1 rests on several cornerstone experimental methods.

- **Chemical Proteomics for Target Identification:** This unbiased method identified MTH1 as a primary target. Researchers immobilized a compound analog on beads and incubated them with cell lysates. Proteins bound to the beads were eluted and identified using mass spectrometry. MTH1 was consistently and specifically pulled down by the **(S)-crizotinib** probe, and this interaction was successfully outcompeted by free **(S)-crizotinib**, confirming specificity [4].
- **In Vitro Enzymatic Assays:** These directly measure the compound's ability to inhibit MTH1's catalytic function. The assay monitors MTH1's hydrolysis of oxidized nucleotides (e.g., 8-oxo-dGTP). Inhibition by **(S)-crizotinib** prevents PPI production, allowing the calculation of IC<sub>50</sub> values that reflect its potent inhibitory activity [4] [5].
- **Cellular Thermal Shift Assay (CETSA):** This method confirms the drug-target interaction inside intact cells. When a drug binds to a protein, it often increases the protein's thermal stability. In experiments, treatment with **(S)-crizotinib**, but not the (R)-enantiomer, significantly stabilized the MTH1 protein upon heating, providing direct evidence that **(S)-crizotinib** engages MTH1 in a cellular environment [4].
- **Cellular Phenotypic Assays:** Functional validation comes from observing the effects of MTH1 inhibition on cancer cells. Studies show that **(S)-crizotinib** impairs colony formation in KRAS-mutant cancer cells (like SW480 and PANC1) [4]. This effect is phenocopied by MTH1 knockdown using siRNA, and conversely, MTH1 overexpression can reduce sensitivity to the inhibitor, strengthening the causal link between target and effect [4].

## Mechanism of Action and Selectivity

**(S)-Crizotinib** achieves its remarkable enantiomer selectivity through a specific and well-understood binding mode within the MTH1 active site, as revealed by co-crystal structures and computational studies.



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The diagram illustrates how the three-dimensional structure of **(S)-crizotinib** allows it to fit snugly into the MTH1 binding pocket, forming stable van der Waals interactions with key hydrophobic residues [1] [2] [6]. In contrast, the (R)-enantiomer experiences steric clashes, leading to a less stable complex and vastly reduced potency [6].

## The Scientific Debate on MTH1 Essentiality

It is crucial to note that while the binding of **(S)-crizotinib** to MTH1 is well-validated, its role as the primary driver of the observed anti-cancer effects is debated.

- **Conflicting Evidence on MTH1's Role:** Some studies have questioned whether MTH1 inhibition alone is sufficient to kill cancer cells. Research showed that other potent MTH1 inhibitors failed to recapitulate the strong cytotoxicity of **(S)-crizotinib** [5]. Furthermore, neither overexpression nor siRNA-mediated knockdown of MTH1 consistently altered cell sensitivity to **(S)-crizotinib**, suggesting its cytotoxicity might stem from other, off-target effects [7] [5].

- **Proposed MTH1-Independent Pathways:** Alternative mechanisms have been proposed. One study on non-small cell lung cancer cells found that **(S)-crizotinib** induces apoptosis by activating a **reactive oxygen species (ROS)-dependent endoplasmic reticulum stress pathway**, independent of MTH1 inhibition [7].

The experimental data robustly validates **(S)-crizotinib** as a potent and selective binder and inhibitor of the MTH1 protein. However, when presenting this information to a scientific audience, it is essential to also acknowledge the ongoing debate regarding whether MTH1 inhibition is the principal mechanism behind its anti-cancer activity.

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